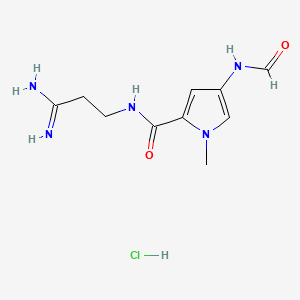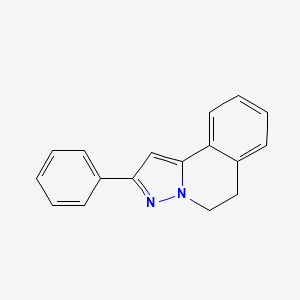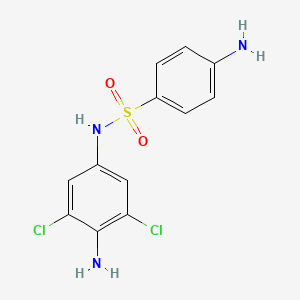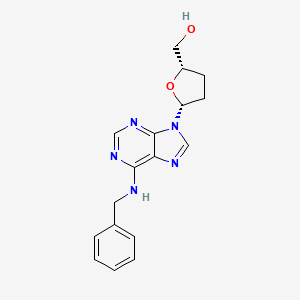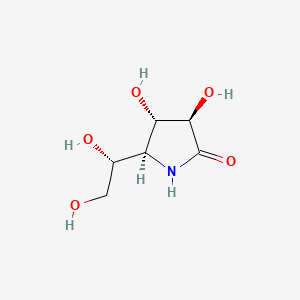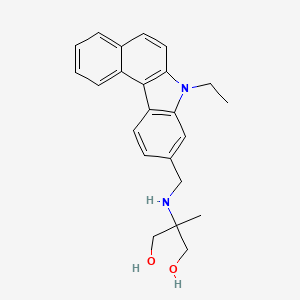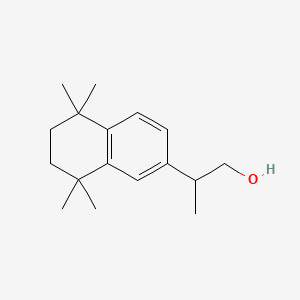
2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- is a complex organic compound with a unique structure that includes multiple methyl groups and a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or platinum and high-pressure hydrogen gas to achieve the desired hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-
- Eudesm-5-en-11-ol
- Rosifoliol
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
83175-06-8 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H26O/c1-12(11-18)13-6-7-14-15(10-13)17(4,5)9-8-16(14,2)3/h6-7,10,12,18H,8-9,11H2,1-5H3 |
InChI-Schlüssel |
DVQGKIGHFBJZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




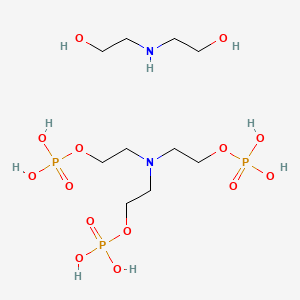
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
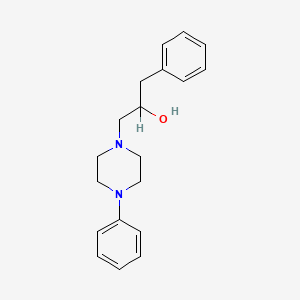
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
